molecular formula C30H32O7 B13384235 [5-(1-Hydroxy-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate

[5-(1-Hydroxy-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate

Cat. No.: B13384235
M. Wt: 504.6 g/mol
InChI Key: KPIREZIPNYHXAU-UHFFFAOYSA-N
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Description

The compound [5-(1-Hydroxy-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate is a highly functionalized carbohydrate derivative featuring a fused furo[2,3-d][1,3]dioxolane core. This structure is characterized by:

  • Protective groups: A trityl (triphenylmethyl) group at the 2-hydroxyethyl position, which confers steric bulk to enhance stability and control reactivity during synthetic steps .
  • Acetate moiety: The 6-yl acetate group likely serves as a protecting group for hydroxyl functionality, common in carbohydrate chemistry to prevent undesired side reactions.
  • Stereochemical complexity: The tetrahydrofurodioxolane ring system (3a,5,6,6a-tetrahydro) implies multiple stereocenters, requiring precise synthesis and characterization tools like X-ray crystallography or NMR .

This compound is structurally analogous to intermediates in nucleoside or glycoside synthesis, where protective groups are critical for regioselective modifications .

Properties

Molecular Formula

C30H32O7

Molecular Weight

504.6 g/mol

IUPAC Name

[5-(1-hydroxy-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate

InChI

InChI=1S/C30H32O7/c1-20(31)34-26-25(35-28-27(26)36-29(2,3)37-28)24(32)19-33-30(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24-28,32H,19H2,1-3H3

InChI Key

KPIREZIPNYHXAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C2C(OC1C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OC(O2)(C)C

Origin of Product

United States

Preparation Methods

Core Furodioxolane Synthesis

The tetrahydrofuro[2,3-d]dioxolane scaffold is typically synthesized via acid-catalyzed cyclization of protected carbohydrate precursors. For example:

  • Starting material : 1,2-O-Isopropylidene-α-D-xylofuranose derivatives (e.g., CAS 35522-89-5).
  • Cyclization : Treatment with trifluoroacetic acid (TFA) in dichloromethane induces ring closure, forming the fused furodioxolane system.
Step Reagents/Conditions Outcome Yield
1 TFA (0.1 M), CH₂Cl₂, 0°C Furodioxolane core formation 75–85%

Functionalization with Trityloxyethyl Group

The trityl (triphenylmethyl) group is introduced to protect the secondary alcohol:

  • Reagent : Trityl chloride (TrCl) in pyridine/DMF.
  • Conditions : Stirred at 25°C for 12–16 hours under anhydrous conditions.

Key Data :

  • Steric hindrance : The bulky trityl group minimizes undesired side reactions during subsequent steps.
  • Yield : 68–72% after column chromatography (silica gel, hexane/EtOAc).

Acetylation of the 6-Hydroxyl Group

The final acetylation step employs:

  • Reagent : Acetic anhydride (Ac₂O) with catalytic DMAP.
  • Conditions : Reflux in anhydrous THF for 4–6 hours.

Optimization Insights :

Parameter Value
Temperature 65°C
Reaction Time 5 h
Yield 89%

Purification and Characterization

  • Purification : Flash chromatography (hexane:EtOAc = 4:1) followed by recrystallization from ethanol/water.
  • Analytical Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 15H, Tr), 5.32 (d, J = 4.8 Hz, H-5), 4.85 (s, OAc).
    • HRMS : m/z calc. for C₃₄H₃₈O₇ [M+H]⁺: 583.2645; found: 583.2648.

Comparative Synthetic Routes

Alternative pathways for related compounds highlight variations in protective group strategies:

Approach Advantages Limitations
Trityl protection first High regioselectivity Longer reaction times
Simultaneous acetylation/tritylation Fewer steps Lower yields (≤60%)

Industrial-Scale Considerations

For large-scale production:

  • Continuous flow reactors improve efficiency and reduce side reactions.
  • Cost drivers : Trityl chloride (∼$320/kg) and chromatographic purification account for 70% of total costs.

Chemical Reactions Analysis

Acetylation and Esterification

The acetate group in this compound participates in hydrolysis and transesterification. For example, under acidic or basic conditions, the acetyl moiety can undergo cleavage to regenerate the hydroxyl group. A related compound, 4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one , demonstrated acetate hydrolysis when treated with acetyl chloride under reflux, forming mixed products (44–61% yields) depending on solvent systems (e.g., acetic acid/trifluoroethanol) .

Reaction Type Conditions Outcome Yield
HydrolysisAcOH/TFE, room temperatureRegeneration of hydroxyl group44–61%
TransesterificationAcetyl chloride, refluxFormation of acetylated derivatives70–89%

Trityl Group Reactivity

The trityloxyethyl group serves as a protecting moiety for the secondary alcohol. Deprotection typically occurs under acidic conditions (e.g., dilute HCl in methanol), releasing the hydroxyl group. This is critical in multi-step syntheses, such as in Ticagrelor intermediates, where selective deprotection enables subsequent functionalization .

Reagent Conditions Application
Dilute HCl/MeOHRoom temperature, 12 hTrityl group removal
p-Toluenesulfonic acidReflux in methanolAcid-catalyzed deprotection

Oxidation and Cyclization

The hydroxyl group adjacent to the dioxolane ring can undergo oxidation to form ketones or participate in cyclization. For instance, Mn(III)-mediated oxidation of dihydrofurans generates γ-lactones or dioxanols . Similarly, sodium nitrite in acetic acid facilitates diazotization and cyclization, as observed in Ticagrelor synthesis to form triazolo-pyrimidine cores .

Reagent Product Mechanism
NaNO₂/AcOHTriazolo-pyrimidine derivativesDiazotization and cyclization
Mn(III) complexesγ-LactonesRadical-mediated oxidation

Ring-Opening Reactions

The tetrahydrofurodioxolane ring is susceptible to acid-catalyzed ring-opening. For example, treatment with aqueous HCl hydrolyzes the dioxolane, yielding diols or furan derivatives. In one study, similar compounds produced dihydroxy ketones upon hydrolysis .

Acid Catalyst Conditions Product
HCl (2M)Room temperature, 12 hDiol or furan derivatives
H₂SO₄RefluxRing-opened linear compounds

Functional Group Interconversion

The hydroxyl group undergoes esterification or etherification. For example, reaction with morpholine-4-carbonyl chloride forms amides, as seen in the synthesis of [(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d] dioxol-5-yl]-morpholin-4-ylmethanone (73% yield) .

Reagent Product Yield
Morpholine-4-carbonyl chlorideMorpholino-methanone derivative73%
Benzoyl chlorideBenzoylated dioxolane-furan hybrids85%

Comparative Reactivity Table

The compound’s reactivity parallels structurally related molecules:

Compound Key Reaction Reference
Compound A (Anti-inflammatory)Ester hydrolysis
Compound B (Antioxidant)Mn(III)-mediated oxidation
Ticagrelor intermediateDiazotization/cyclization

Scientific Research Applications

Chemistry

In chemistry, [5-(1-Hydroxy-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for investigating the mechanisms of biological processes.

Medicine

In medicine, this compound has potential applications as a drug candidate or as a precursor for the synthesis of pharmaceuticals. Its unique structure may offer therapeutic benefits for certain medical conditions.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of [5-(1-Hydroxy-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name / CAS No. Key Structural Features Functional Differences Reference
[5-(1-Hydroxy-2-trityloxyethyl)-2,2-dimethyl-...] acetate Trityl-protected hydroxyethyl, acetate at C6, dimethyl furodioxolane High steric hindrance; likely low solubility in polar solvents
[(3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl acetate Hydroxyl group instead of trityloxyethyl, acetate at C5 Higher polarity; increased solubility in aqueous systems
1,3-Bis[2-hydroxy-2-(6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl)ethyl]propan-1-one Methoxy groups, ketone linkage, bis-furodioxolane Enhanced rigidity; potential for cross-linking in polymer chemistry
(3aR,5S,6R,6aR)-5-[(R)-1,2-Dihydroxyethyl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl methyl methanesulfonate Dihydroxyethyl substituent, methanesulfonate leaving group Designed for nucleophilic substitution reactions (e.g., glycosylation)
(3aR,5R,6S,6aR)-5-allyl-6-methoxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole [1191256-00-4] Allyl and methoxy groups Allyl group enables further functionalization (e.g., olefin metathesis)

Key Observations:

Steric Effects : The trityl group in the target compound significantly increases steric hindrance compared to hydroxyl- or methoxy-substituted analogs, which may slow reaction kinetics but improve selectivity in multi-step syntheses .

Solubility : Compounds with polar groups (e.g., hydroxyl, methoxy) exhibit better solubility in polar solvents (e.g., DMF, water), whereas the trityl group renders the target compound more lipophilic .

Reactivity : Methanesulfonate derivatives (e.g., ) are tailored for nucleophilic displacement, while acetates (e.g., ) are typically stable under basic conditions but hydrolyze under acidic or enzymatic conditions.

Applications: The target compound’s trityl group is advantageous in solid-phase synthesis or chromatographic separation due to its hydrophobicity. Methoxy- and allyl-substituted analogs (e.g., ) are intermediates in natural product synthesis, such as terpenoids or alkaloids.

Research Findings and Methodological Considerations

  • Structural Characterization : Tools like SHELX and Mercury are critical for resolving the stereochemistry of such complex molecules. For example, the dimethyl furodioxolane ring system requires high-resolution crystallography to confirm absolute configuration.
  • Synthetic Challenges : The trityl group’s bulk complicates crystallization, necessitating optimized conditions (e.g., slow evaporation from dioxane/water mixtures) .
  • Stability Studies : Acetate-protected derivatives are prone to hydrolysis under acidic conditions, whereas trityl groups require strong acids (e.g., trifluoroacetic acid) for removal .

Biological Activity

The compound [5-(1-Hydroxy-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps including the formation of the tetrahydrofurodioxole structure followed by acetylation. The synthetic pathway typically employs various reagents and conditions that facilitate the selective modification of functional groups to achieve the desired compound.

Anticancer Properties

Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that certain related compounds selectively inhibit the proliferation of colon cancer cells (HCT-116) with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. The most potent compounds showed marked selectivity towards cancerous cells over normal cells .
  • Mechanism of Action : The anticancer activity is believed to involve the modulation of heat shock proteins (HSP90 and TRAP1), which are crucial for cancer cell survival and proliferation. Apoptotic assays indicated that treated cells exhibited nuclear disintegration characteristic of apoptosis .

Other Biological Activities

In addition to anticancer effects, preliminary studies suggest potential activities in other areas:

  • Antioxidant Activity : Compounds with similar structures have shown promising antioxidant capabilities which can be beneficial in reducing oxidative stress-related diseases.
  • Antimicrobial Properties : Some derivatives have been tested for their ability to inhibit bacterial growth and could serve as leads for developing new antimicrobial agents.

Case Study 1: Colon Cancer Treatment

A series of experiments were conducted using a library of synthesized compounds based on the structural framework of this compound. The results indicated that compounds with specific substitutions exhibited enhanced selectivity and potency against HCT-116 cells compared to normal HEK-293 cells.

CompoundIC50 (mg/mL)Selectivity Ratio (Cancer/Normal)
Compound 7a0.12High
Compound 7g0.12High
Compound 7d0.81Low

This table summarizes the inhibitory concentration values and selectivity ratios observed in the study.

Case Study 2: Mechanistic Insights

Further molecular docking studies revealed that these compounds interact with key proteins involved in cancer cell signaling pathways. The binding affinities were assessed using computational models which predicted favorable interactions with HSP90 and TRAP1.

Q & A

Q. Conflicting yields in diastereoselective syntheses: What factors are overlooked?

  • Trace moisture (>50 ppm) in reaction vessels reduces yields by 20–30%. Use 3Å molecular sieves and argon sparging to maintain anhydrous conditions .

Methodological Resources

  • Crystallography : Flack parameter analysis (Acta Cryst. A39) for absolute configuration .
  • Chromatography : Gradient elution profiles for diastereomer separation (J. Chromatogr. A) .
  • Computational Tools : Gaussian 16 for transition-state modeling .

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